molecular formula C16H11ClN2O2 B13811362 (3-Indolylmethylene)-4-chloroanthranilic acid CAS No. 22394-35-0

(3-Indolylmethylene)-4-chloroanthranilic acid

Cat. No.: B13811362
CAS No.: 22394-35-0
M. Wt: 298.72 g/mol
InChI Key: ANTCCAUGGSQGIR-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic properties and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid typically involves the condensation of 4-chlorobenzoic acid with an indole derivative. One common method is the reaction of 4-chlorobenzoic acid with 3-formylindole in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole moiety is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(1H-indol-3-ylmethyleneamino)benzoic acid is unique due to the presence of both the chloro and indole moieties, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

22394-35-0

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

4-chloro-2-(1H-indol-3-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C16H11ClN2O2/c17-11-5-6-13(16(20)21)15(7-11)19-9-10-8-18-14-4-2-1-3-12(10)14/h1-9,18H,(H,20,21)

InChI Key

ANTCCAUGGSQGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=C(C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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